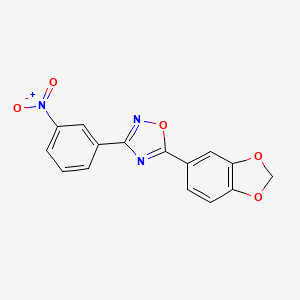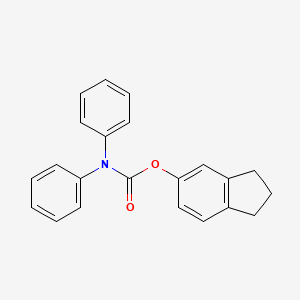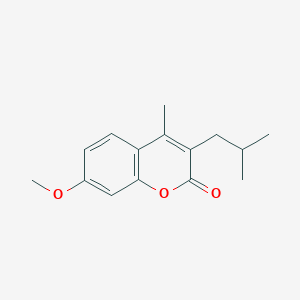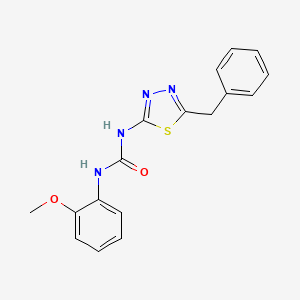![molecular formula C15H11ClF3NO B5707527 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5707527.png)
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of many cytokines and growth factors. AG490 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is a selective inhibitor of JAK2, which belongs to the family of non-receptor tyrosine kinases. JAK2 is activated by binding to cytokine or growth factor receptors, leading to the phosphorylation of downstream signaling molecules, such as STATs. This compound inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of JAK2-mediated signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and chemokines. In neuronal cells, this compound protects against oxidative stress and inflammation. The effects of this compound are dependent on the cell type and the signaling pathways involved.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for JAK2, which allows for the specific inhibition of JAK2-mediated signaling pathways. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in cell-based assays. It also has low bioavailability, which can limit its use in vivo.
Orientations Futures
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Future research directions include the development of more potent and selective JAK2 inhibitors, the investigation of the downstream signaling pathways of JAK2, and the evaluation of the efficacy and safety of this compound in preclinical and clinical settings. This compound may also have applications in other areas of research, such as neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
The synthesis of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from 2-chloro-4-methylbenzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 2-(trifluoromethyl)aniline to form the intermediate product. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield the final product, this compound. The purity of this compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to investigate the role of JAK2 in various cellular processes. It has been shown to inhibit JAK2-mediated signaling pathways, leading to the suppression of cell proliferation, survival, and migration. This compound has been used to study the role of JAK2 in cancer, inflammation, and autoimmune disorders. It has also been used to investigate the downstream signaling pathways of JAK2, such as the STAT3 pathway.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c1-9-6-7-10(12(16)8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEQRTIILOYDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)
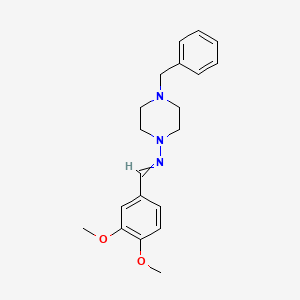
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)
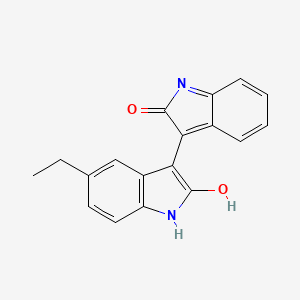
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
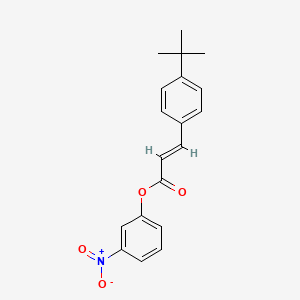
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)
![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
